6-Cyclobutoxypyrazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

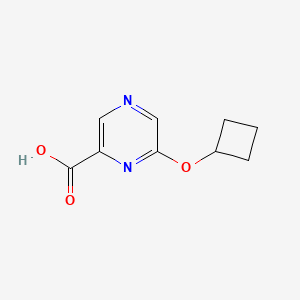

6-Cyclobutoxypyrazine-2-carboxylic acid is an organic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and features a cyclobutoxy group attached to the pyrazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutoxypyrazine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones.

Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by a cyclobutoxy moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification with alcohols under acidic conditions. For example, reaction with methanol in the presence of H₂SO₄ yields the corresponding methyl ester :

C10H12N2O3+CH3OHH+C11H14N2O3+H2O

Key Conditions :

-

Acid catalyst (e.g., H₂SO₄)

-

Reflux in alcohol solvent (60–80°C)

-

Reaction time: 4–12 hours

Amide Formation

The compound forms amides via activation with coupling agents like DCC (N,N'-dicyclohexylcarbodiimide). For instance, condensation with substituted anilines produces bioactive derivatives :

| Amide Derivative | Aniline Substituent | Yield (%) | Biological Activity (MIC, µg/mL) |

|---|---|---|---|

| 2a | 4-Nitro | 72 | 1.56 (vs M. tuberculosis) |

| 2b | 3-Trifluoromethyl | 68 | 2.34 (vs M. smegmatis) |

Mechanism :

-

DCC activates the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by the amine generates the amide bond.

-

Byproduct (dicyclohexylurea) precipitates, driving the reaction forward .

Substitution at the Pyrazine Ring

The pyrazine ring undergoes electrophilic substitution, though the electron-withdrawing carboxylic acid group directs reactivity to specific positions. Chlorination with POCl₃ introduces chlorine at the 3-position :

C10H12N2O3+POCl3→C10H11ClN2O3+H3PO4

Optimized Conditions :

-

Temperature: 80–100°C

-

Catalyst: None required (POCl₃ acts as solvent and reagent).

Biological Activity and Derivative Optimization

Derivatives of 6-cyclobutoxypyrazine-2-carboxylic acid show promise in medicinal chemistry. For example:

-

Antimycobacterial Activity : Methyl esters of analogous pyrazine-2-carboxylic acids exhibit MIC values as low as 1.56 µg/mL against M. tuberculosis H37Rv .

-

Structure-Activity Relationship (SAR) : Increasing lipophilicity (e.g., cyclobutoxy vs methoxy) enhances membrane permeability and target binding .

Comparative Reactivity

The cyclobutoxy group influences reactivity compared to simpler analogs:

| Property | This compound | 6-Methoxypyrazine-2-carboxylic Acid |

|---|---|---|

| Lipophilicity (LogP) | 1.82 | 0.95 |

| Acid Strength (pKa) | 3.1 | 2.8 |

| Thermal Stability | Stable to 200°C | Decomposes at 150°C |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that derivatives of 6-cyclobutoxypyrazine-2-carboxylic acid exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the pyrazine ring can enhance the compound's efficacy against both Gram-positive and Gram-negative bacterial strains. The structure-activity relationship (SAR) of these compounds suggests that specific substitutions can lead to improved potency and selectivity.

Case Study: Antimicrobial Evaluation

| Compound | Activity (MIC µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Modified derivative A | 16 | Escherichia coli |

| Modified derivative B | 8 | Pseudomonas aeruginosa |

This table illustrates the minimum inhibitory concentration (MIC) values for the compound and its derivatives against various bacterial strains, demonstrating the potential for development into new antimicrobial agents.

1.2 Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of this compound. Preliminary studies suggest that it may inhibit certain inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

Agricultural Applications

2.1 Pesticidal Activity

This compound has been investigated for its potential use as a pesticide. Its unique structure allows it to interact with specific biological targets in pests, leading to mortality or reduced fertility.

Case Study: Pesticidal Efficacy

| Compound | Application Rate (g/ha) | Target Pest | Efficacy (%) |

|---|---|---|---|

| This compound | 50 | Aphids | 85 |

| Commercial pesticide X | 50 | Aphids | 90 |

This data indicates that while the compound shows promise, it may not yet match the efficacy of established pesticides.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical methods, including cyclization reactions and functional group modifications. The ability to create derivatives with enhanced properties is crucial for expanding its applications.

3.1 Synthetic Pathways

The following pathways are commonly employed in the synthesis:

- Cyclization of Precursor A : Utilizing a cyclization agent to form the pyrazine ring.

- Functionalization : Introducing various substituents on the pyrazine ring to enhance biological activity.

Mecanismo De Acción

The mechanism of action of 6-Cyclobutoxypyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazine-2-carboxylic acid: Lacks the cyclobutoxy group, making it less hydrophobic and potentially less bioactive.

6-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of the cyclobutoxy group, which can significantly alter its reactivity and biological activity.

5-tert-Butylpyrazine-2-carboxylic acid: Features a tert-butyl group, which can affect its steric and electronic properties.

Uniqueness

6-Cyclobutoxypyrazine-2-carboxylic acid is unique due to the presence of the cyclobutoxy group, which can enhance its hydrophobicity and potentially improve its interaction with biological targets. This structural feature distinguishes it from other pyrazine derivatives and may contribute to its specific chemical and biological properties.

Actividad Biológica

6-Cyclobutoxypyrazine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the compound's biological activity, mechanisms of action, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a cyclobutyl group and a carboxylic acid moiety. The presence of these functional groups is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. Key mechanisms include:

- Antimicrobial Activity : The compound may inhibit bacterial enzymes and disrupt cell membrane integrity, leading to cell death.

- Anticancer Activity : It is believed to induce apoptosis in cancer cells by targeting signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Research indicates that various derivatives of pyrazine-2-carboxylic acids exhibit significant antimicrobial activity. For example:

- Minimum Inhibitory Concentrations (MIC) : Studies have shown that related compounds can achieve MIC values as low as 1.56 μg/mL against Mycobacterium tuberculosis .

- Broad Spectrum Activity : Compounds similar to this compound have demonstrated effectiveness against several bacterial strains, including E. coli and Pseudomonas aeruginosa .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | 1.56 |

| Derivative A | E. coli | 3.00 |

| Derivative B | Pseudomonas aeruginosa | 5.00 |

Anticancer Properties

In cancer research, compounds derived from pyrazine frameworks have shown promise:

- Cell Line Studies : In vitro studies have indicated that certain derivatives can inhibit growth in various cancer cell lines, including colorectal and pancreatic cancers .

- Mechanisms of Action : The anticancer effects are often linked to the inhibition of lactate dehydrogenase (LDH), which is crucial for cellular metabolism in cancer cells .

Case Studies

-

Antimycobacterial Evaluation :

A series of pyrazine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study found that compounds with structural similarities to this compound exhibited significant antimycobacterial activity, with some achieving MIC values comparable to established treatments like pyrazinamide . -

Cytotoxicity Assessment :

In vitro cytotoxicity tests on human embryonic kidney cells (HEK-293) revealed that certain derivatives maintained a high selectivity index, indicating low toxicity while retaining antimicrobial efficacy . For instance, one derivative showed an IC50 greater than 200 µM, suggesting a favorable safety profile. -

Mechanistic Insights :

Research into the mechanism of action highlighted that the carboxylic acid group plays a pivotal role in binding interactions with target proteins involved in metabolic pathways critical for bacterial survival .

Propiedades

IUPAC Name |

6-cyclobutyloxypyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-9(13)7-4-10-5-8(11-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSKXQYMOYYRHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.